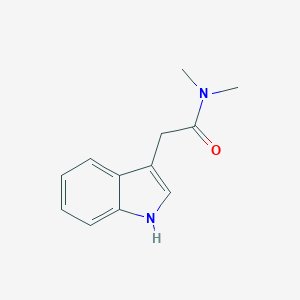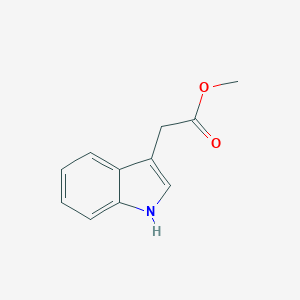![molecular formula C6H6F6O B137392 3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene CAS No. 150771-44-1](/img/structure/B137392.png)
3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene is a fluorinated organic compound. It is characterized by the presence of a hexafluoropropan-2-yl group attached to a prop-1-ene backbone. This compound is notable for its high chemical stability and unique reactivity due to the presence of fluorine atoms.
Mechanism of Action
Target of Action
It is structurally related to 1,1,1,3,3,3-hexafluoro-2-propanol , which is known to be a solution-phase peptide chemistry solvent
Mode of Action
1,1,1,3,3,3-hexafluoro-2-propanol, a related compound, facilitates friedel–crafts-type reactions, using covalent reagents in the absence of a lewis acid catalyst . It also enhances the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes .
Biochemical Pathways
1,1,1,3,3,3-hexafluoro-2-propanol, a related compound, is known to catalyze the epoxidation of cyclooctene and 1-octene with hydrogen peroxide
Result of Action
Related compounds like tris[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]silane are used to silylate the c-terminus of unprotected amino acids and peptides, allowing for coupling with n-silylated amino acids and peptides to form discrete peptide bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene typically involves the reaction of 1,1,1,3,3,3-hexafluoropropan-2-ol with an appropriate alkene under specific conditions. One common method is the reaction of 1,1,1,3,3,3-hexafluoropropan-2-ol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur, especially at the allylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols.
Scientific Research Applications
3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated properties.
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite: Another fluorinated compound used in various chemical applications.
Uniqueness
3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene is unique due to its specific structure, which combines the properties of an allyl group with a highly fluorinated moiety. This combination imparts distinct reactivity and stability, making it valuable in specialized applications.
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-prop-2-enoxypropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F6O/c1-2-3-13-4(5(7,8)9)6(10,11)12/h2,4H,1,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCRSUUXCAHZSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00613735 |
Source


|
| Record name | 3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00613735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150771-44-1 |
Source


|
| Record name | 3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00613735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

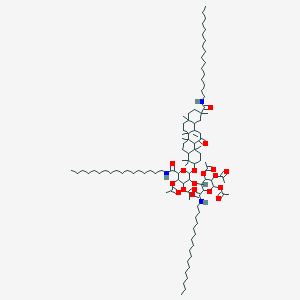

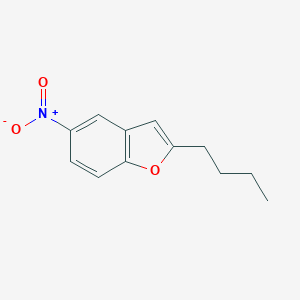
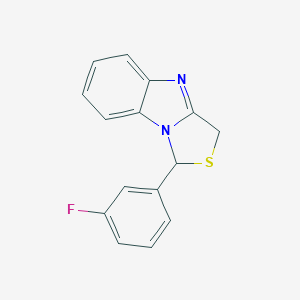
![2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide](/img/structure/B137320.png)

